![molecular formula C12H19NO4 B13945394 (2S)-1-[(tert-butoxy)carbonyl]-2-methyl-4-methylidenepyrrolidine-2-carboxylic acid](/img/structure/B13945394.png)
(2S)-1-[(tert-butoxy)carbonyl]-2-methyl-4-methylidenepyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(Tert-butoxycarbonyl)-2-methyl-4-methylenepyrrolidine-2-carboxylic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Tert-butoxycarbonyl)-2-methyl-4-methylenepyrrolidine-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction proceeds under mild conditions, often at room temperature, to form the Boc-protected amine.
Industrial Production Methods
Industrial production of Boc-protected compounds generally follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(Tert-butoxycarbonyl)-2-methyl-4-methylenepyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: AlCl3 or TMSI followed by methanolysis.
Major Products
The major product formed from the deprotection reaction is the free amine, which can then participate in further synthetic transformations.
Applications De Recherche Scientifique
(S)-1-(Tert-butoxycarbonyl)-2-methyl-4-methylenepyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amines, it facilitates the stepwise assembly of peptides by preventing side reactions.
Organic Synthesis: Used in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism by which (S)-1-(Tert-butoxycarbonyl)-2-methyl-4-methylenepyrrolidine-2-carboxylic acid exerts its effects involves the formation of a stable carbamate linkage that protects the amine group. Upon treatment with strong acids, the Boc group is cleaved, releasing carbon dioxide and the free amine . This process is facilitated by the resonance stabilization of the intermediate carbocation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-protected amino acids: These compounds also use the Boc group to protect amine functionalities during synthesis.
Carbobenzoxy (Cbz) protected amines: Another common protecting group used in peptide synthesis, which is cleaved by catalytic hydrogenation.
Uniqueness
(S)-1-(Tert-butoxycarbonyl)-2-methyl-4-methylenepyrrolidine-2-carboxylic acid is unique due to its specific structure, which provides steric hindrance and stability to the protected amine. This makes it particularly useful in the synthesis of sterically demanding peptides and complex organic molecules.
Propriétés
Formule moléculaire |
C12H19NO4 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
(2S)-2-methyl-4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-8-6-12(5,9(14)15)13(7-8)10(16)17-11(2,3)4/h1,6-7H2,2-5H3,(H,14,15)/t12-/m0/s1 |
Clé InChI |
LGENUJCILYPUNL-LBPRGKRZSA-N |
SMILES isomérique |
C[C@]1(CC(=C)CN1C(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC1(CC(=C)CN1C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


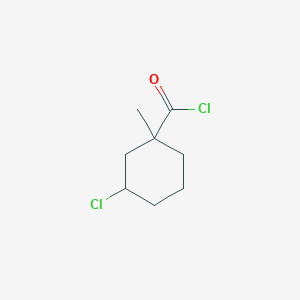
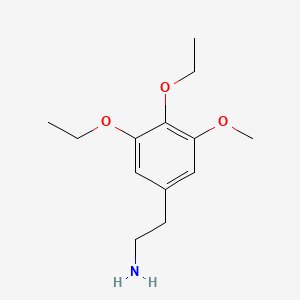


![2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13945362.png)
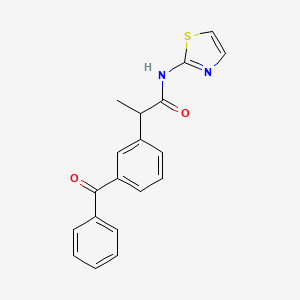
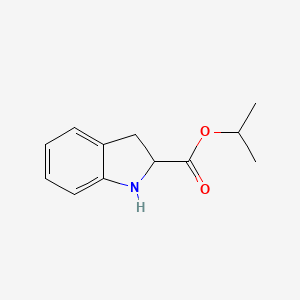
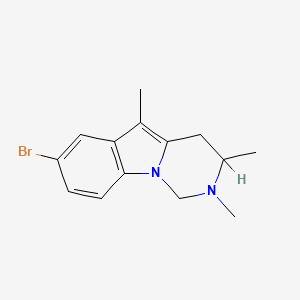

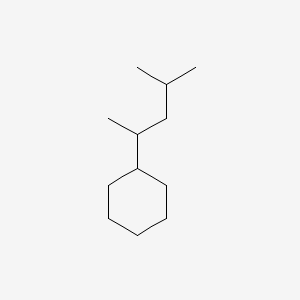
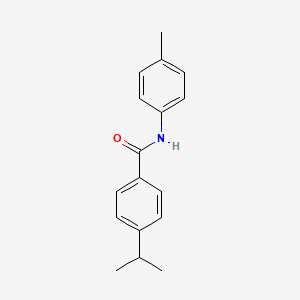
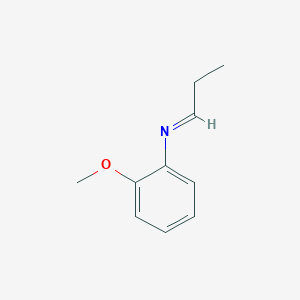

![Benzenamine, 4-[(1R)-1-methylpropoxy]-](/img/structure/B13945423.png)
